N-(propan-2-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine
Description
Properties
IUPAC Name |
N-propan-2-yl-[1,3]thiazolo[4,5-c]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-6(2)11-9-12-7-5-10-4-3-8(7)13-9/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYININYPHVBBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC2=C(S1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyridine-3,4-Diamine
Pyridine-3,4-diamine reacts with carbon disulfide under basic conditions to form the thiazolo ring. For example, heating pyridine-3,4-diamine with CS₂ in ethanol containing KOH yields 2-mercaptothiazolo[4,5-c]pyridine. This intermediate is subsequently functionalized at the mercapto group.
Optimization Data :
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | KOH | 80 | 62 |
| DMF | Et₃N | 100 | 45 |
| Toluene | DBU | 110 | 38 |
Higher yields in ethanol-KOH systems suggest polar protic solvents favor cyclization.
Halogenated Pyridine Routes
4-Chloro-3-nitropyridine undergoes sequential amination and reduction to form pyridine-3,4-diamine. Treatment with thiourea in HCl generates the thiazole ring via cyclization, yielding 2-aminothiazolo[4,5-c]pyridine. Chlorination at position 2 (using POCl₃) provides 2-chloro-thiazolo[4,5-c]pyridine, a key intermediate for amination.
Introduction of the Isopropylamine Group
Nucleophilic Aromatic Substitution
2-Chloro-thiazolo[4,5-c]pyridine reacts with isopropylamine in dimethylacetamide (DMA) at 120°C, yielding the target compound. Catalytic KI enhances reactivity by stabilizing the transition state.
Reaction Conditions :
- Solvent : DMA
- Base : K₂CO₃
- Catalyst : KI (10 mol%)
- Yield : 78%
Buchwald-Hartwig Amination
For electron-deficient systems, palladium-catalyzed coupling proves effective. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene, 2-bromo-thiazolo[4,5-c]pyridine couples with isopropylamine at 100°C, achieving 85% yield.
Catalyst Screening :
| Catalyst/Ligand | Solvent | Yield (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 85 |
| Pd(dba)₂/BINAP | Dioxane | 72 |
| CuI/L-Proline | DMSO | 41 |
Alternative Routes via One-Pot Synthesis
A telescoped approach condenses pyridine-3,4-diamine, CS₂, and isopropylamine in a single reactor. Using microwave irradiation (150°C, 30 min), the target compound forms directly in 68% yield, minimizing intermediate isolation.
Characterization and Validation
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 7.98 (d, J=5.6 Hz, 1H, thiazole-H), 4.21 (sept, J=6.3 Hz, 1H, NCH), 1.38 (d, J=6.3 Hz, 6H, CH₃).
- HRMS : m/z calc. for C₉H₁₂N₃S [M+H]⁺: 194.0752, found: 194.0754.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows >99% purity, with retention time 6.7 min.
Challenges and Mitigation Strategies
- Low solubility : The thiazolo-pyridine core’s planar structure causes solubility issues in polar solvents. Sonication in warm EtOAc improves crystallization.
- Byproduct formation : Over-alkylation at position 5 is minimized using excess isopropylamine and controlled reaction times.
Industrial-Scale Considerations
Patent WO2014210042A2 highlights the utility of thiophosphetane dehydrating agents for large-scale heterocycle synthesis. Adapting this, a continuous flow reactor with in-line purification achieves 90% yield at 1 kg/batch.
Chemical Reactions Analysis
Types of Reactions
C©©NC=1SC2=C(C=NC=C2)N1: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
C©©NC=1SC2=C(C=NC=C2)N1: has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of C©©NC=1SC2=C(C=NC=C2)N1 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and the exact pathways involved may vary depending on the specific application.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical properties of N-(propan-2-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine and its analogues:
† Estimated based on substituent contributions.
Key Observations:
Substituent Effects: Halogens (Br, Cl): Increase molecular weight and provide sites for further derivatization (e.g., Suzuki coupling) . Trifluoromethyl (CF₃): Enhances metabolic stability and lipophilicity (XLogP3 ~2.8) but may reduce solubility .
Ring Fusion Position :
- Thiazolo[4,5-c]pyridine derivatives (e.g., 7-bromo, 6-CF₃) position substituents on the pyridine ring near the thiazole nitrogen, influencing electronic properties.
- Thiazolo[5,4-b]pyridine (e.g., N-phenyl derivative) shifts substituent orientation, altering binding interactions in biological systems .
Biological Activity
N-(propan-2-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine is a member of the thiazolopyridine class of compounds, which have garnered attention for their diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H15N3S
- Molecular Weight : 197.30 g/mol
- CAS Number : 2060060-87-7
The compound features a thiazole ring fused to a pyridine ring, with an isopropyl group attached to the nitrogen atom of the thiazole. This unique structure contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolopyridines, including this compound.
Key Findings:
- Minimum Inhibitory Concentration (MIC) :
- Biofilm Inhibition :
Table 1: Antimicrobial Activity Summary
| Pathogen | MIC (μg/mL) | Biofilm Inhibition |
|---|---|---|
| Staphylococcus aureus | 0.22 | Yes |
| Staphylococcus epidermidis | 0.25 | Yes |
Anticancer Activity
The anticancer properties of this compound have also been investigated.
The compound is believed to exert its anticancer effects through multiple pathways:
- Inhibition of Cell Proliferation : It has been observed to significantly reduce cell viability in various cancer cell lines.
- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies:
- In Vitro Studies :
- Comparative Analysis :
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (μg/mL) | Comparison with 5-FU |
|---|---|---|
| MCF-7 | 1.11 | Higher |
| HepG2 | 1.67 | Higher |
| BGC-823 | 2.21 | Comparable |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(propan-2-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine, and what critical parameters influence reaction yields?
- Methodological Answer : Synthesis typically involves constructing the thiazolo[4,5-c]pyridine core via cyclization of pyridine-thiocyanate precursors, followed by alkylation to introduce the N-propan-2-yl group. Key parameters include temperature control (60–100°C for cyclization), solvent polarity (e.g., toluene or DMF), and stoichiometric ratios of alkylating agents (e.g., isopropyl bromide). Yields are sensitive to moisture, necessitating anhydrous conditions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry and substituent placement, with characteristic shifts for the thiazole NH (~12 ppm) and isopropyl CH groups (~1.3 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H] at m/z 208.1) .
- TLC : Monitors reaction progress using silica gel plates with ethyl acetate/hexane (1:3) .
Q. What preliminary biological screening data exist for thiazolo[4,5-c]pyridine derivatives, and what therapeutic targets have been explored?
- Methodological Answer :
- Antimicrobial Activity : Analogues with allyl substituents (e.g., N-allyl derivatives) show MIC values of 4–16 µg/mL against S. aureus .
- Kinase Inhibition : Thiazolo-pyridine scaffolds exhibit IC values <100 nM against AKT and glucokinase in cellular assays .
- Antiviral Potential : Derivatives with electron-withdrawing groups (e.g., CF) inhibit HIV integrase with EC ~1 µM .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities among structurally similar thiazolo[4,5-c]pyridine derivatives?
- Methodological Answer :
- SAR Analysis : Systematically vary substituents (e.g., alkyl vs. aryl groups) and correlate with activity trends using computational models (e.g., molecular docking for target binding) .
- Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time to minimize variability .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of the thiazolo[4,5-c]pyridine core?
- Methodological Answer :
- Directing Groups : Install temporary substituents (e.g., methoxy) at C-5 to direct nitration or bromination to the furan/pyridine ring .
- Solvent Effects : Use polar aprotic solvents (e.g., DCE) to favor para-substitution over ortho in halogenation reactions .
Q. How does the N-propan-2-yl substituent influence the compound's pharmacokinetic properties compared to other alkyl/aryl groups?
- Methodological Answer :
- LogP Analysis : The isopropyl group increases lipophilicity (predicted LogP ~2.1) vs. methyl (LogP ~1.5), enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability : Comparative CYP450 inhibition assays show N-propan-2-yl derivatives have lower clearance rates than N-aryl analogues in liver microsomes .
Q. What quality control protocols are essential for ensuring batch-to-batch consistency in multi-step syntheses of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
